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Compound of Interest

Compound Name: Azido-PEG4-C2-acid

Cat. No.: B1666431

Introduction: Azido-PEG4-C2-acid is a heterobifunctional linker molecule widely utilized in
bioconjugation, proteomics, and drug development. Its structure incorporates a terminal azide
group for “click" chemistry reactions, a hydrophilic polyethylene glycol (PEG) spacer to
enhance solubility and reduce non-specific binding, and a carboxylic acid group for conjugation
to amine-containing molecules. This document provides a detailed protocol for the chemical
synthesis of Azido-PEG4-C2-acid, intended for researchers and scientists in the fields of
chemistry and drug development.

Chemical Synthesis Workflow

The synthesis of Azido-PEG4-C2-acid is a multi-step process that begins with the formation of
a protected carboxylate PEGylated alcohol, followed by activation of the alcohol and
subsequent conversion to an azide, and finally, deprotection to yield the desired product.
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Caption: Chemical synthesis workflow for Azido-PEG4-C2-acid.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps in the synthesis of
Azido-PEG4-C2-acid.

Step 1: Synthesis of tert-butyl 1-hydroxy-3,6,9,12-
tetraoxapentadecan-15-oate

This step involves the Michael addition of tetraethylene glycol to tert-butyl acrylate.

o To a solution of dry tetraethylene glycol (3.3 equivalents) in dry tetrahydrofuran (THF), add a
catalytic amount of sodium metal.
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Stir the mixture until the sodium has completely dissolved.

Add tert-butyl acrylate (1 equivalent) to the solution.

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room
temperature for 24 hours.

Neutralize the reaction with 1 M HCI.

Remove the solvent under reduced pressure.

Dissolve the residue in brine and extract three times with ethyl acetate.

Wash the combined organic layers with water and dry over anhydrous magnesium sulfate
(MgS04).

Filter and concentrate the organic phase under reduced pressure to obtain tert-butyl 1-
hydroxy-3,6,9,12-tetraoxapentadecan-15-oate as a pale yellow liquid.[1]

Step 2: Synthesis of tert-butyl 1-mesyloxy-3,6,9,12-
tetraoxapentadecan-15-oate

This step converts the terminal hydroxyl group to a good leaving group (mesylate) for

subsequent nucleophilic substitution.

Dissolve tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate (1 equivalent) in dry
dichloromethane (CH2CI2) and add triethylamine (Et3N) (2.4 equivalents).[1]

Cool the solution to 0 °C in an ice bath.

Add methanesulfonyl chloride (2.1 equivalents) dropwise to the cooled solution over 15
minutes.[1]

Stir the reaction mixture at 0 °C for 15 hours.[1]

Filter the mixture and wash the filtrate with water and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure
to yield tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate.[1]

Step 3: Synthesis of tert-butyl 1-azido-3,6,9,12-
tetraoxapentadecan-15-oate

This step introduces the azide functionality via an SN2 reaction.

Dissolve tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate (1 equivalent) in
dimethylformamide (DMF).[1]

Add sodium azide (NaN3) (2 equivalents) to the solution.[1]

Stir the reaction mixture at room temperature for 48 hours.[1]

Filter the reaction mixture and partition the residue between ethyl acetate and water.
Extract the aqueous phase with ethyl acetate.

Combine the organic phases, dry over anhydrous MgSO4, filter, and concentrate in vacuo to
obtain tert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate.[1]

Step 4: Synthesis of Azido-PEG4-C2-acid (Deprotection)

This final step removes the tert-butyl protecting group to yield the free carboxylic acid.

Dissolve tert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate in dichloromethane
(CH2CI2).

Add an equal volume of trifluoroacetic acid (TFA).

Stir the solution at room temperature for 1.5 to 2 hours.

Remove the volatile components under vacuum.

Dissolve the residue in diethyl ether and evaporate the solvent. Repeat this step twice to
ensure complete removal of residual TFA.
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» Dry the resulting oil under vacuum to obtain the final product, Azido-PEG4-C2-acid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Azido-PEG4-C2-acid.

Reactant

Reactant

Key

Step Solvent Product Yield
1 2 Reagents
tert-butyl 1-
hydroxy-
Tetraethyle  tert-butyl )
Sodium 3,6,9,12-
1 ne glycol acrylate (1 ) THF ~77%[1]
(catalytic) tetraoxape
(3.3€eq) eq)
ntadecan-
15-oate
tert-butyl 1-
Intermediat  Methanesu mesyloxy-
e from Ifonyl Triethylami 3,6,9,12-
2 , CH2CI2 ~92%][1]
Stepl1(1 chloride ne (2.4 eq) tetraoxape
eq) (2.1 eq) ntadecan-
15-oate
tert-butyl 1-
Intermediat _ azido-
Sodium
e from ] 3,6,9,12-
3 azide (2 - DMF ~65%][1]
Step 2 (1 tetraoxape
eq)
eq) ntadecan-
15-oate
Intermediat )
Azido-
e from Trifluoroac )
4 ) ) - CH2CI2 PEG4-C2- High
Step 3 (1 etic acid )
acid
eq)

Note: The yield for the final deprotection step is typically high but can vary depending on the

purity of the starting material and the workup procedure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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